molecular formula C4H8O3 B1346797 Methyl 3-hydroxypropanoate CAS No. 6149-41-3

Methyl 3-hydroxypropanoate

Cat. No. B1346797
CAS RN: 6149-41-3
M. Wt: 104.1 g/mol
InChI Key: RVGLEPQPVDUSOJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypropanoate is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Methyl 3-hydroxypropanoate can be synthesized by the hydroesterification of ethylene oxide with CO in the presence of dicobalt octacarbonyl catalyst and methanol solvent . Another method involves the homogeneous catalytic hydrogenation of dimethyl malonate .


Molecular Structure Analysis

The molecular formula of Methyl 3-hydroxypropanoate is C4H8O3 . The InChI code is 1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 .


Chemical Reactions Analysis

The thermolysis of Methyl 3-hydroxypropanoate in m-xylene solution has been studied . The solvent effects on the thermolysis were analyzed through the SCIPCM model (MP2/6-31G(d)) and the Multiple Minima Hypersurfaces Procedure (MMH) .


Physical And Chemical Properties Analysis

Methyl 3-hydroxypropanoate has a molecular weight of 104.1 . It has a density of 1.1±0.1 g/cm3, a boiling point of 180.5±0.0 °C at 760 mmHg, and a flash point of 72.6±12.6 °C .

Scientific Research Applications

2. Thermolysis in m-xylene solution

  • Methods of Application: The study used the SCIPCM model (MP2/6-31G (d)) and the Multiple Minima Hypersurfaces Procedure (MMH) to study solvent effects on the thermolysis of Methyl 3-hydroxypropanoate in m-xylene solution .
  • Results or Outcomes: The study provided important information about the kinetic and thermodynamic behavior of the reaction. The combination of explicit and implicit models allowed the researchers to obtain thermodynamic magnitudes of the reaction in solution .

3. 3-Hydroxypropionic Acid Metabolism in Cupriavidus Necator

  • Application Summary: 3-Hydroxypropionic acid (3-HP), which can be derived from Methyl 3-hydroxypropanoate, is a promising platform chemical with various industrial applications. The native 3-HP metabolism of Cupriavidus necator was investigated and manipulated as it represents a promising chassis for the production of 3-HP and other fatty acid derivatives from CO2 and H2 .
  • Methods of Application: The study involved inactivating genes encoding three putative (methyl)malonate semialdehyde dehydrogenases (mmsA1, mmsA2, and mmsA3) and two putative dehydrogenases (hpdH and hbdH). These genes were part of three separate mmsA operons .
  • Results or Outcomes: The created triple ∆mmsA1 ∆mmsA2 ∆mmsA3 knock-out strain was unable to utilise 3-HP as the sole source of carbon and energy. This strain represents an ideal chassis for autotrophic 3-HP production .

4. Poly(3-hydroxypropionate) Biosynthesis

  • Application Summary: Poly(3-hydroxypropionate) [poly(3HP)], which can be derived from Methyl 3-hydroxypropanoate, is a promising alternative to petro-diesel based plastic. It is biodegradable, biocompatible, and has excellent mechanical properties .
  • Methods of Application: The β-alanine biosynthetic pathway is efficient in producing poly(3HP). A Malonyl-CoA biosensor was used to increase poly(3HP) yield .
  • Results or Outcomes: The study provided extensive knowledge and highlighted recent progress on the use of biosensors to optimize poly(3HP) production .

5. Biological Production of 3-Hydroxypropionic Acid

  • Application Summary: 3-Hydroxypropionic acid (3-HP), which can be derived from Methyl 3-hydroxypropanoate, is a promising platform chemical with various industrial applications. Several metabolic routes to produce 3-HP from organic substrates such as sugars or glycerol have been implemented in yeast, enterobacterial species, and other microorganisms .
  • Methods of Application: The study involved the development of microbial cell factories, biosynthesis, gene amplification, and engineering of enzymes .
  • Results or Outcomes: The intense research efforts have resulted in the production of as much as 83.8 g/L 3HP from renewable carbon resources .

6. Poly(3-hydroxypropionate) Production

  • Application Summary: Poly(3-hydroxypropionate) [poly(3HP)], which can be derived from Methyl 3-hydroxypropanoate, is a promising alternative to petro-diesel based plastic. It is biodegradable, biocompatible, and has excellent mechanical properties .
  • Methods of Application: The β-alanine biosynthetic pathway is efficient in producing poly(3HP). A Malonyl-CoA biosensor was used to increase poly(3HP) yield .
  • Results or Outcomes: The study provided extensive knowledge and highlighted recent progress on the use of biosensors to optimize poly(3HP) production .

Safety And Hazards

Methyl 3-hydroxypropanoate has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Methyl 3-hydroxypropanoate, as a component of PROTACs, could play a significant role in the development of new therapeutic strategies. The sustainable microbial production of high-value organic compounds such as 3-hydroxypropanoate (3HP) is becoming an increasingly attractive alternative to organic syntheses that utilize petrochemical feedstocks .

properties

IUPAC Name

methyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGLEPQPVDUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210454
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxypropanoate

CAS RN

6149-41-3
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-hydroxypropanoate
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Methyl 3-hydroxypropanoate
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Methyl 3-hydroxypropanoate
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Citations

For This Compound
105
Citations
A Rotinov, B Ramirez, L Escalante… - The Journal of …, 2009 - ACS Publications
… Theoretical studies on the gas phase of three methyl β-hydroxy esters: the primary methyl 3-hydroxypropanoate, secondary methyl 3-hydroxybutanoate, and tertiary methyl 3-hydroxy-3-…
Number of citations: 3 pubs.acs.org
D Rodríguez-Linares, E Codorniu-Hernández… - Journal of Molecular …, 2009 - Elsevier
… Due to our aim is to take into account the main solvent effects on the reaction of thermolysis of methyl-3-hydroxypropanoate, it is important to establish the amount of m-xylene molecules …
Number of citations: 5 www.sciencedirect.com
J Wang, JH Marks, AM Turner, AA Nikolayev… - Physical Chemistry …, 2023 - pubs.rsc.org
… Besides, enol 7 can be formed in the concerted process of the thermolysis reaction of methyl-3-hydroxypropanoate via a six-membered cyclic transition state. The keto-enol tautomerism …
Number of citations: 3 pubs.rsc.org
Z Ye, Z Hai-Jun, XIE Xian-Mei… - … Petroleum Processing & …, 2012 - chinarefining.com
… method, in which EO was subjected to hydroesterification reaction over the carbonylcobalt catalyst in methanol solvent to obtain a stable intermediate—methyl 3-hydroxypropanoate (…
Number of citations: 3 www.chinarefining.com
E Zapata, J Gaviria, J Quijano - International Journal of …, 2007 - Wiley Online Library
… Methyl-3-hydroxypropanoate (VII) was prepared by esterification of β-hydroxypropionic acid previously obtained by the hydrolysis of 3-hydroxy propionitrile 12. All these β-…
Number of citations: 12 onlinelibrary.wiley.com
R August, I McEwen, R Taylor - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… methyl 3- hydroxypropanoate, methyl 3- hydroxybutanoate, and methyl 3hydroxy-3-… is much less reactive than methyl 3- hydroxypropanoate. The results provide further evidence that …
Number of citations: 32 pubs.rsc.org
X Fang, N Duan, M Zhang, C Zhang, R Liu… - Chinese Journal of …, 2019 - sioc-journal.cn
… hydrogenation of dimethyl malonate into methyl 3-hydroxypropanoate. With the focus on the … on the dimethyl malonate conversion and methyl 3-hydroxypropanoate selectivity were well …
Number of citations: 2 sioc-journal.cn
C Sánchez, J Quijano, R Notario - Journal of physical organic …, 2004 - Wiley Online Library
Theoretical studies on the thermolysis in the gas phase of three methyl β‐hydroxycarboxylates RR′C(OH)CH 2 COOCH 3 , methyl 3‐hydroxypropanoate (primary alcohol, I), methyl 3‐…
Number of citations: 6 onlinelibrary.wiley.com
F Xiaolong, L Bin, J Jie, D Ning - Chinese Journal of Organic …, 2022 - sioc-journal.cn
… to the catalytic hydrogenation of dimethyl malonate into methyl 3-hydroxypropanoate or 1,3-… on the dimethyl malonate conversion and methyl 3-hydroxypropanoate or 1,3-propanediol …
Number of citations: 2 sioc-journal.cn
DL Clark - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Alternate Names: methyl 3‐hydroxypropanoate; methyl hydracrylate. …
Number of citations: 0 onlinelibrary.wiley.com

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